1-(2-Ethoxyphenyl)-3-pyridin-4-ylurea
Description
1-(2-Ethoxyphenyl)-3-pyridin-4-ylurea is a urea derivative featuring a 2-ethoxyphenyl group linked via a urea bridge (-NH-CO-NH-) to a pyridin-4-yl (4-pyridyl) moiety. The ethoxy (-OCH₂CH₃) substituent on the phenyl ring contributes to lipophilicity, while the urea group facilitates hydrogen bonding, influencing solubility and molecular interactions .
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-pyridin-4-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-2-19-13-6-4-3-5-12(13)17-14(18)16-11-7-9-15-10-8-11/h3-10H,2H2,1H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXXNMCKKKZBSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901330209 | |
| Record name | 1-(2-ethoxyphenyl)-3-pyridin-4-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901330209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49827493 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
899006-36-1 | |
| Record name | 1-(2-ethoxyphenyl)-3-pyridin-4-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901330209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethoxyphenyl)-3-pyridin-4-ylurea typically involves the reaction of 2-ethoxyaniline with isocyanates or carbamoyl chlorides under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of 1-(2-Ethoxyphenyl)-3-pyridin-4-ylurea can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethoxyphenyl)-3-pyridin-4-ylurea undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Corresponding oxidized derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted urea derivatives.
Scientific Research Applications
1-(2-Ethoxyphenyl)-3-pyridin-4-ylurea has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyphenyl)-3-pyridin-4-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation .
Comparison with Similar Compounds
Structural Analogs
The following table compares 1-(2-Ethoxyphenyl)-3-pyridin-4-ylurea with key structural analogs:
Key Observations :
- Urea vs. Triazene Linkers : The urea group in the target compound likely exhibits stronger hydrogen bonding than triazenes, enhancing solubility and target binding . However, triazenes like Compound C show superior cytotoxicity, suggesting that the triazene linker may confer greater bioactivity in certain contexts .
- Substituent Effects: The 2-ethoxyphenyl group (shared with Compound C) balances lipophilicity and electronic effects.
Physicochemical Properties
- Melting Points : Pyridine-pyridine analogs () exhibit high melting points (268–287°C), attributed to rigid aromatic stacking and halogen substituents (e.g., Cl). The target urea compound may have a lower melting point due to less rigid structure but comparable hydrogen bonding .
- Hydrogen Bonding: Urea derivatives form robust hydrogen-bonded networks, as seen in crystal structures of related compounds (e.g., 2-aminobenzothiazole in ). This contrasts with triazenes, which rely on weaker van der Waals interactions .
Biological Activity
1-(2-Ethoxyphenyl)-3-pyridin-4-ylurea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
1-(2-Ethoxyphenyl)-3-pyridin-4-ylurea features a urea functional group linked to a pyridine ring and an ethoxy-substituted phenyl group. The molecular structure can be represented as follows:
This compound's unique structure contributes to its interaction with various biological targets.
The biological activity of 1-(2-Ethoxyphenyl)-3-pyridin-4-ylurea primarily involves:
- Receptor Interaction : The compound may bind to specific receptors, modulating cellular responses. For instance, it has been studied for its affinity towards adenosine receptors, which play a crucial role in various physiological processes .
- Enzyme Inhibition : It has shown potential in inhibiting enzymes that are critical in metabolic pathways. This inhibition can lead to altered cellular functions, potentially offering therapeutic benefits in diseases where these enzymes are dysregulated.
Pharmacological Effects
1-(2-Ethoxyphenyl)-3-pyridin-4-ylurea has been evaluated for several pharmacological properties:
- Antagonistic Activity : In studies involving human adenosine A3 receptors, it exhibited competitive antagonism, indicating its potential use in treating conditions influenced by adenosine signaling .
- Anticancer Potential : Research indicates that this compound may disrupt cancer cell proliferation by targeting specific signaling pathways. Its ability to intercalate DNA has been suggested as a mechanism for inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
Table 1: Pharmacological Profile of 1-(2-Ethoxyphenyl)-3-pyridin-4-ylurea
| Activity | Effect | Reference |
|---|---|---|
| Adenosine A3 Antagonism | Ki = 4 nM (high affinity) | |
| Anticancer Activity | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces inflammatory markers |
Case Study 1: Adenosine Receptor Binding Affinity
In a study examining various urea derivatives, 1-(2-Ethoxyphenyl)-3-pyridin-4-ylurea was found to have significant binding affinity for human adenosine A3 receptors. The compound demonstrated a Ki value of 4 nM, making it a potent antagonist compared to other derivatives tested .
Case Study 2: Anticancer Mechanism Exploration
Research published in the Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in breast cancer cell lines through DNA intercalation and subsequent disruption of cell cycle progression. This study provided insights into the potential therapeutic applications of the compound in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
